molecular formula C21H39N5O14 B1667139 Bluensomycin CAS No. 11011-72-6

Bluensomycin

货号: B1667139
CAS 编号: 11011-72-6
分子量: 585.6 g/mol
InChI 键: RQLDKUSQKQMFCN-AEXVNIBOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

唑咪丁,也称为其商品名 Solimidin,是一种以前用于治疗消化性溃疡和胃食管反流病的胃黏膜保护药物。 它基于咪唑并[1,2-a]吡啶核心,并含有 4-甲磺酰基苯基官能团 .

准备方法

唑咪丁的合成涉及多种合成路线,包括:

化学反应分析

唑咪丁经历各种化学反应,包括:

    氧化: 该反应涉及添加氧气或去除氢气。常见的试剂包括过氧化氢等氧化剂。

    还原: 该反应涉及添加氢气或去除氧气。常见的试剂包括硼氢化钠等还原剂。

    取代: 该反应涉及用另一个官能团取代一个官能团。常见的试剂包括卤化物和亲核试剂。

    环化: 该反应涉及环状结构的形成。

科学研究应用

Biosynthesis and Genetic Insights

The biosynthetic gene cluster responsible for the production of bluensomycin has been isolated and characterized. Research indicates that this cluster consists of 15 open reading frames (ORFs), with several genes linked to the biosynthesis of the antibiotic. Notably, the blmA gene confers resistance against dihydrostreptomycin, while blmD encodes a dTDP-glucose synthase essential for forming 6-deoxyhexose moieties . The characterization of these genes provides a foundation for understanding how this compound is synthesized and opens avenues for genetic engineering to create novel antibiotics.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for therapeutic applications. Its mechanism involves inhibiting protein synthesis, similar to other aminoglycosides. Studies have demonstrated that this compound can effectively suppress bacterial growth, particularly in strains resistant to conventional antibiotics . Its structural differences compared to streptomycin suggest that it may overcome certain resistance mechanisms, providing a potential alternative in treating resistant infections.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different contexts:

  • In Vitro Studies : Research has shown that this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. In one study, this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like penicillin .
  • Comparative Pathway Analysis : A comparative analysis of the biosynthetic pathways of streptomycin and this compound revealed evolutionary insights into antibiotic development. The presence of distinct enzymes in this compound's pathway suggests potential for further exploration in antibiotic engineering .

Potential Applications

Given its unique properties, this compound holds promise in several applications:

  • Antibiotic Development : With rising antibiotic resistance, this compound could serve as a template for developing new antibiotics through structural modifications.
  • Biotechnological Applications : The genetic manipulation of Streptomyces species to enhance this compound production could lead to more efficient antibiotic production methods.
  • Research Tool : Its distinct action mechanism makes this compound valuable for studying protein synthesis and resistance mechanisms in bacteria.

作用机制

唑咪丁通过保护胃黏膜免受损伤来发挥作用。它通过抑制胃酸分泌和增加粘液产生来起作用。 涉及的分子靶点和通路包括抑制质子泵和激活粘液产生细胞 .

相似化合物的比较

唑咪丁因其咪唑并[1,2-a]吡啶核心和 4-甲磺酰基苯基官能团而独一无二。类似的化合物包括:

这些化合物共享类似的核心结构,但在官能团和治疗应用方面有所不同,突出了唑咪丁的独特性。

生物活性

Bluensomycin, an aminocyclitol antibiotic produced by the actinobacterium Streptomyces glebosus, exhibits significant biological activity against various bacterial strains and has garnered attention for its unique biosynthetic pathway and structural characteristics. This article explores the biological activity of this compound, including its mechanism of action, efficacy in treating infections, and insights from recent research findings.

1. Structural Characteristics

This compound is structurally distinct from other aminoglycoside antibiotics such as streptomycin. It contains bluensidine (1D-1-O-carbamoyl-3-guanidinodeoxy-scyllo-inositol) as its aminocyclitol moiety, differentiating it from dihydrostreptomycin which has streptidine . The unique structure of this compound is crucial for its biological activity and interaction with target organisms.

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial protein synthesis. It binds to the ribosomal RNA of bacteria, disrupting the translation process, which ultimately leads to bacterial cell death. Research indicates that this compound can inhibit various species of Proteus at low concentrations, showcasing its potency .

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of multiple bacterial strains, particularly those in the Proteus genus. For example, it has been shown to inhibit Proteus vulgaris and Proteus mirabilis at concentrations as low as 0.5 µg/mL .

3.2 In Vivo Studies

This compound has also been tested in vivo, where it successfully cured lethal Proteus infections in mice models. This highlights its potential as a therapeutic agent in clinical settings .

4. Biosynthetic Pathway

The biosynthesis of this compound involves a complex gene cluster identified in Streptomyces glebosus. Recent studies have isolated a 30-kb DNA fragment containing 15 open reading frames (ORFs) that are implicated in its biosynthetic pathway . Key genes include:

  • blmA : Confers resistance against dihydrostreptomycin.
  • blmD : Encodes a dTDP-glucose synthase involved in the formation of essential sugar moieties for antibiotic structure .

Table 1: Key Genes Involved in this compound Biosynthesis

GeneFunction
blmAAntibiotic resistance
blmDdTDP-glucose synthase
blmBAmidinotransferase
blmCCarbamoyltransferase
blmHGlycosyltransferase

5. Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

  • A study published in Applied Microbiology reported that this compound was effective against various pathogenic bacteria and could be a candidate for further development as an antibiotic .
  • Another investigation highlighted the evolutionary relationships between streptomycin and this compound biosynthesis, suggesting that gene duplication and mutation may play roles in developing new antibiotic capabilities .

6. Conclusion

This compound represents a promising antibiotic with unique structural features and significant antibacterial activity against resistant bacterial strains. Its biosynthetic pathway offers insights into potential modifications for enhancing efficacy and overcoming resistance mechanisms. Continued research is essential to fully understand its therapeutic potential and to develop strategies for clinical application.

属性

IUPAC Name

[(1R,2S,3S,4R,5R,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39N5O14/c1-5-21(35,4-28)16(40-17-8(25-2)10(30)9(29)6(3-27)37-17)18(36-5)38-14-7(26-19(22)23)11(31)15(39-20(24)34)13(33)12(14)32/h5-18,25,27-33,35H,3-4H2,1-2H3,(H2,24,34)(H4,22,23,26)/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLDKUSQKQMFCN-AEXVNIBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)OC(=O)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)OC(=O)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39N5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11011-72-6
Record name Bluensomycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011011726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BLUENSOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWV7PWE57U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bluensomycin
Reactant of Route 2
Bluensomycin
Reactant of Route 3
Bluensomycin
Reactant of Route 4
Bluensomycin
Reactant of Route 5
Bluensomycin
Reactant of Route 6
Bluensomycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。